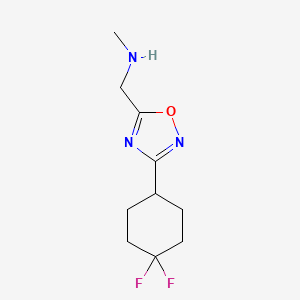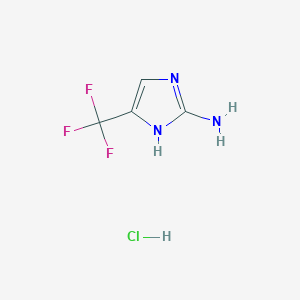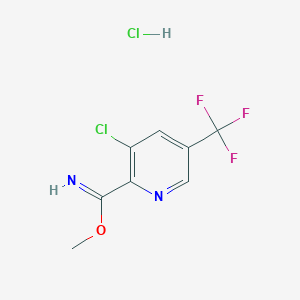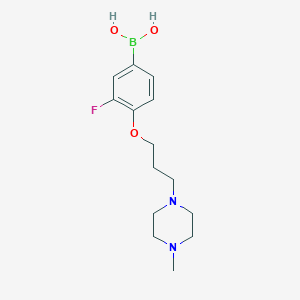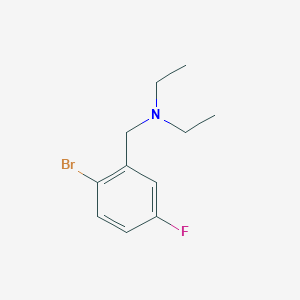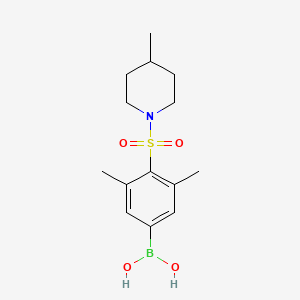
(3,5-Dimethyl-4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid
Descripción general
Descripción
The compound “(3,5-Dimethyl-4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid” is a chemical substance with the molecular formula C14H22BNO4S and a molecular weight of 311.2 . It is available for bulk manufacturing, sourcing, and procurement .
Molecular Structure Analysis
The molecular structure of this compound comprises a boronic acid group attached to a phenyl ring, which is further substituted with dimethyl groups and a sulfonyl group linked to a methylpiperidine ring . Detailed structural analysis would require more specific information or computational modeling.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 311.2 . Other physical and chemical properties such as density, boiling point, and flash
Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis of Bioactive Compounds
- Boron nitride nanomaterial-based solid acid catalysts, incorporating boronic acid structures, have been utilized for the efficient synthesis of biologically active compounds under microwave irradiation. These compounds, synthesized via Knoevenagel and Michael type reactions, show potential in molecular docking in Hsp90 protein studies, indicating their relevance in biomedical research (Murugesan et al., 2017).
Eco-Friendly Synthesis of Functional Methyl Sulfones
- A study demonstrated the synthesis of methyl sulfones from boronic acids using eco-friendly inorganic sulfur dioxide sources. This three-component cross-coupling protocol highlights the significance of boronic acids in green chemistry and pharmaceutical synthesis (Wang, Zhao, & Jiang, 2019).
Investigation of Structural and Electronic Properties
- The structural, electronic, and spectroscopic properties of similar boronic acid compounds have been studied both experimentally and theoretically, providing insights into their potential applications in material science and molecular electronics (Tanış et al., 2018).
Phosphorescent and Mechanoluminescent Materials
- Aryl boronic acids, through cyclic-esterification, have been used to screen organic room-temperature phosphorescent and mechanoluminescent materials, signifying their role in developing new materials with unique optical properties (Zhang et al., 2018).
Chemical Reactions and Synthesis
- Various studies have explored the reactions of boronic acid compounds with different reagents, revealing their versatility in synthetic chemistry. These studies contribute to our understanding of reaction mechanisms and synthesis of novel compounds (Fedotova et al., 2015).
Novel Fluorescent Sensor for Sugars and Nucleosides
- Boronic acid-based fluorescent sensors have been developed for the detection of sugars and nucleosides, important in the treatment and detection of diseases. These sensors demonstrate selectivity towards specific saccharides and nucleosides, suggesting their potential in clinical applications (Elfeky, 2011).
Propiedades
IUPAC Name |
[3,5-dimethyl-4-(4-methylpiperidin-1-yl)sulfonylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO4S/c1-10-4-6-16(7-5-10)21(19,20)14-11(2)8-13(15(17)18)9-12(14)3/h8-10,17-18H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJZUQDVXYRNKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC(CC2)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethyl-4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



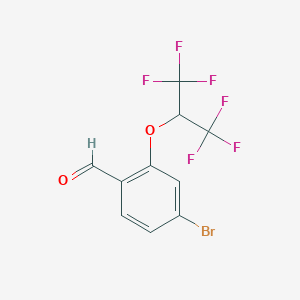
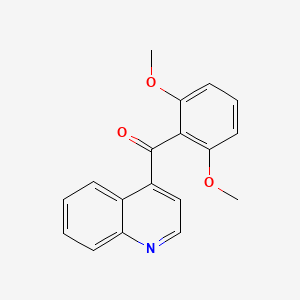
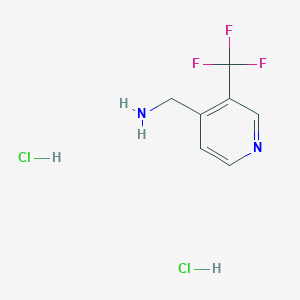
![10-Chloro-12-(4-methylphenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B1458535.png)
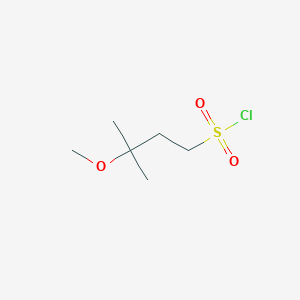
![1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B1458539.png)
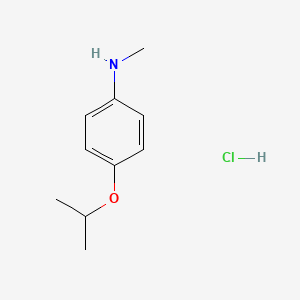
![2-{[(3-Fluorophenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B1458544.png)
![2-[3-(Methoxymethyl)piperidin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B1458545.png)
